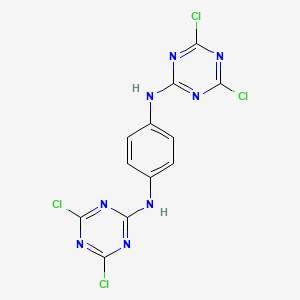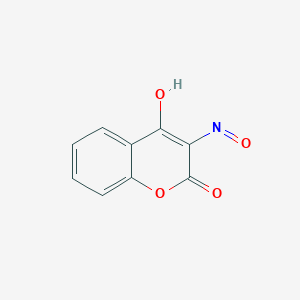
3-Nitroso-4-hydroxycoumarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitroso-4-hydroxycoumarin is a derivative of coumarin, a naturally occurring compound found in many plants This compound is characterized by the presence of a nitroso group (-NO) at the third position and a hydroxyl group (-OH) at the fourth position of the coumarin ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitroso-4-hydroxycoumarin typically involves the nitration of 4-hydroxycoumarin. One common method includes the reaction of 4-hydroxycoumarin with nitrous acid, which introduces the nitroso group at the third position. The reaction is usually carried out in an acidic medium to facilitate the nitration process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pH, and reactant concentrations to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Nitroso-4-hydroxycoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction of the nitroso group can lead to the formation of amino derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various substituted coumarins.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like acyl chlorides or alkyl halides are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Amino derivatives of this compound.
Substitution: Various substituted coumarin derivatives.
Aplicaciones Científicas De Investigación
3-Nitroso-4-hydroxycoumarin has several applications in scientific research:
Analytical Chemistry: It is used as a reagent for the spectrophotometric determination of metal ions such as thorium(IV) and iron(III)
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antibacterial and antifungal properties.
Pharmaceuticals: Research is ongoing to explore its potential as a precursor for the synthesis of pharmacologically active compounds.
Mecanismo De Acción
The mechanism of action of 3-nitroso-4-hydroxycoumarin involves its interaction with specific molecular targets. For instance, in analytical chemistry, it forms complexes with metal ions, which can be detected spectrophotometrically. The nitroso and hydroxyl groups play crucial roles in these interactions, facilitating the formation of stable complexes.
Comparación Con Compuestos Similares
4-Hydroxycoumarin: The parent compound, which lacks the nitroso group.
3-Nitro-4-hydroxycoumarin: Similar to 3-nitroso-4-hydroxycoumarin but with a nitro group instead of a nitroso group.
Uniqueness: this compound is unique due to the presence of both nitroso and hydroxyl groups, which confer distinct chemical reactivity and potential applications. Its ability to form stable complexes with metal ions makes it particularly valuable in analytical chemistry.
Propiedades
Número CAS |
22308-86-7 |
|---|---|
Fórmula molecular |
C9H5NO4 |
Peso molecular |
191.14 g/mol |
Nombre IUPAC |
4-hydroxy-3-nitrosochromen-2-one |
InChI |
InChI=1S/C9H5NO4/c11-8-5-3-1-2-4-6(5)14-9(12)7(8)10-13/h1-4,11H |
Clave InChI |
URYFIFZHDHMAJF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(C(=O)O2)N=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-11H-benzo[A]carbazole](/img/structure/B14705691.png)
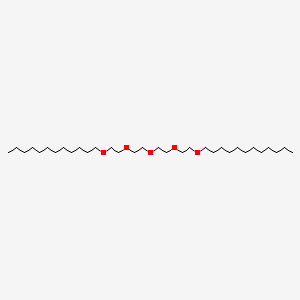
![Ethyl 4-[bis(2-{[(4-methylphenyl)sulfonyl]oxy}ethyl)amino]benzoate](/img/structure/B14705731.png)
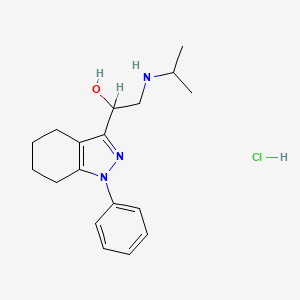

![1-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecane](/img/structure/B14705747.png)
![8-N-(4-chlorophenyl)pyrido[2,3-b]pyrazine-6,8-diamine;hydrochloride](/img/structure/B14705751.png)

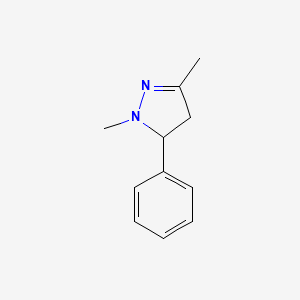
![N-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B14705764.png)
![4-Azatricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B14705765.png)
